molecular formula C10H14N2O B13897453 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol

3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B13897453
M. Wt: 178.23 g/mol
InChI Key: FHXCFWFIJCLURX-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol is a heterocyclic compound that features both pyridine and pyrrolidine rings. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridine and pyrrolidine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired product . The key steps in the synthesis include:

    Lithiation: The starting material is lithiated using a strong base such as n-butyllithium.

    Alkylation: The lithiated intermediate is then alkylated with methyl iodide to introduce the methyl group.

    Reduction: The intermediate is reduced using a reducing agent such as lithium aluminum hydride.

    Rearrangement: The reduced intermediate undergoes rearrangement to form the final product.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized to improve yield and reduce reaction times. This often involves the use of more efficient catalysts and reaction conditions that are scalable. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield fully saturated pyrrolidine derivatives .

Scientific Research Applications

3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol can be compared with other similar compounds that contain both pyridine and pyrrolidine rings. Some of these similar compounds include:

  • 3-(3-Methylpyridin-2-yl)pyrrolidin-3-ol
  • 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol
  • 3-(5-Methylpyridin-2-yl)pyrrolidin-3-ol

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(5-methylpyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C10H14N2O/c1-8-4-9(6-12-5-8)10(13)2-3-11-7-10/h4-6,11,13H,2-3,7H2,1H3

InChI Key

FHXCFWFIJCLURX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2(CCNC2)O

Origin of Product

United States

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